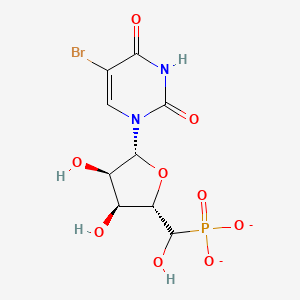
5'-Uridylic acid,5-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Uridylic acid, 5-bromo- is a derivative of uridine monophosphate, a nucleotide that plays a crucial role in the synthesis of RNA. This compound is characterized by the substitution of a bromine atom at the 5’ position of the uracil ring, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Uridylic acid, 5-bromo- typically involves the bromination of uridine monophosphate. One common method includes the use of uracil as the starting material, which is mixed with a solvent and a catalyst. The mixture is heated to 75-85°C and maintained for 25-35 minutes. After cooling to 40-50°C, a brominating reagent is added, and the temperature is increased to 55-60°C for 18-22 hours. The reaction mixture is then cooled to 5-15°C to precipitate the primary crystals, which are dried to obtain crude 5-bromouracil .
Industrial Production Methods
In an industrial setting, the production of 5’-Uridylic acid, 5-bromo- can be scaled up using similar reaction conditions. The process involves the bromination of uracil derivatives, followed by purification steps to achieve high yield and purity. The reaction conditions are optimized to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
5’-Uridylic acid, 5-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Brominating Reagents: Such as bromine or N-bromosuccinimide.
Catalysts: Including phosphorus tribromide for halogenation reactions.
Solvents: Water, methanol, or other polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
5’-Uridylic acid, 5-bromo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Serves as a probe for studying RNA synthesis and function.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of biosensors and diagnostic tools
Mechanism of Action
The mechanism of action of 5’-Uridylic acid, 5-bromo- involves its incorporation into RNA, where it can interfere with normal RNA function. The bromine atom at the 5’ position can form covalent bonds with other molecules, affecting the stability and function of the RNA. This compound can also interact with specific enzymes and proteins, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uridine Monophosphate (UMP): The parent compound without the bromine substitution.
5-Bromouridine: A similar compound with bromine substitution but lacking the phosphate group.
5-Fluorouridine: Another derivative with a fluorine atom instead of bromine.
Uniqueness
5’-Uridylic acid, 5-bromo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorescent nature makes it particularly useful in biochemical assays and research .
Properties
Molecular Formula |
C9H10BrN2O9P-2 |
|---|---|
Molecular Weight |
401.06 g/mol |
IUPAC Name |
5-bromo-1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-[hydroxy(phosphonato)methyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12BrN2O9P/c10-2-1-12(9(17)11-6(2)15)7-4(14)3(13)5(21-7)8(16)22(18,19)20/h1,3-5,7-8,13-14,16H,(H,11,15,17)(H2,18,19,20)/p-2/t3-,4+,5-,7+,8?/m0/s1 |
InChI Key |
LICJYTMNTVSKLK-RIYKKHTBSA-L |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)C(O)P(=O)([O-])[O-])O)O)Br |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(O)P(=O)([O-])[O-])O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















